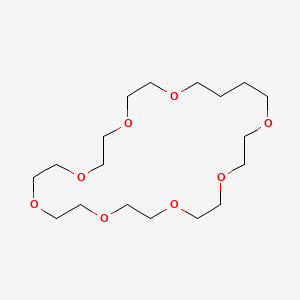

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane

Description

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is a macrocyclic oligo-ether compound with the molecular formula C16H32O8 It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations

Properties

CAS No. |

83351-03-5 |

|---|---|

Molecular Formula |

C18H36O8 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1,4,7,10,13,16,19,22-octaoxacyclohexacosane |

InChI |

InChI=1S/C18H36O8/c1-2-4-20-6-8-22-10-12-24-14-16-26-18-17-25-15-13-23-11-9-21-7-5-19-3-1/h1-18H2 |

InChI Key |

MDJYQYKWGHEBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOCCOCCOCCOCCOCCOCCOCCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane can be synthesized through the cyclization of linear oligo-ethers. One common method involves the reaction of ethylene glycol derivatives under high dilution conditions to promote cyclization over polymerization. The reaction typically requires a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal cations, particularly alkali and alkaline earth metals.

Substitution: Can undergo nucleophilic substitution reactions, where one of the ether oxygen atoms is replaced by another nucleophile.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as sodium chloride or potassium nitrate in an aqueous or organic solvent.

Substitution: Requires nucleophiles like halides or thiols, often in the presence of a catalyst or under basic conditions.

Oxidation and Reduction: Uses oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

Complexation: Produces metal-crown ether complexes.

Substitution: Yields substituted crown ethers with various functional groups.

Oxidation and Reduction: Results in oxidized or reduced forms of the crown ether.

Scientific Research Applications

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.

Biology: Employed in the study of ion transport and membrane permeability.

Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.

Mechanism of Action

The primary mechanism of action for 1,4,7,10,13,16,19,22-Octaoxacyclohexacosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation alters the chemical and physical properties of the metal ion, facilitating its transport, separation, or reactivity .

Comparison with Similar Compounds

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is unique among crown ethers due to its specific ring size and the number of oxygen atoms. Similar compounds include:

18-Crown-6: A smaller crown ether with six oxygen atoms, commonly used for complexing potassium ions.

15-Crown-5: Another smaller crown ether with five oxygen atoms, often used for sodium ion complexation.

Dibenzo-18-crown-6: A derivative of 18-crown-6 with additional benzene rings, providing enhanced stability and selectivity.

These comparisons highlight the unique properties of this compound, particularly its larger ring size and higher number of oxygen atoms, which contribute to its distinct complexation abilities and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.